REACTION_CXSMILES
|
OCCCCCCCCCCCCC[C:15]([O:17][CH2:18][CH:19]=[C:20](C)[CH2:21][CH2:22][CH2:23][CH:24](C)[CH2:25][CH2:26][CH2:27][CH:28](C)[CH2:29][CH2:30]CC(C)C)=[O:16].CC(CCCC(C)CCCC(C)CCCC(C)C)=CCO.[O-2].[Mg+2]>>[CH2:24]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][O:17][C:15](=[O:16])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1 |f:2.3|
|
Name
|
3,7,11,15-tetramethyl-2-hexadecenyl 14-hydroxytetradecanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCCC(=O)OCC=C(CCCC(CCCC(CCCC(C)C)C)C)C
|
Name
|
3,7,11,15-tetramethyl-2-hexadecenol
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
3,7,11,15-tetramethyl-2-hexadecenol
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out under conditions of 190 to 220° C. and 1.3 kPa to 130 Pa
|
Type
|
CUSTOM
|
Details
|
to obtain 33.5 g of a colorless and transparent distillate 6.5 hours
|
Duration
|
6.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCCC(=O)OCCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |